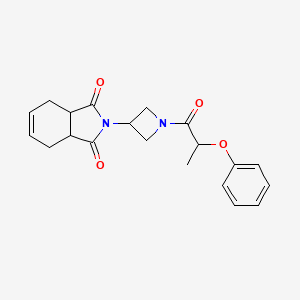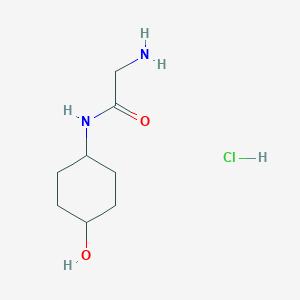![molecular formula C18H17NO4 B2381706 1-[2-(2-Methoxyphenoxy)ethyl]-5-methylindole-2,3-dione CAS No. 620931-53-5](/img/structure/B2381706.png)
1-[2-(2-Methoxyphenoxy)ethyl]-5-methylindole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Methoxyphenoxy)ethyl]-5-methylindole-2,3-dione, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it was later found to have performance-enhancing effects and was banned by the World Anti-Doping Agency (WADA) in 2009.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Antimicrobial Properties : A study by Ashok et al. (2015) explored the synthesis of compounds related to 1-[2-(2-Methoxyphenoxy)ethyl]-5-methylindole-2,3-dione, demonstrating significant in vitro antibacterial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Aspergillus niger and Candida metapsilosis (Ashok, Ganesh, Lakshmi, & Ravi, 2015).
Chemical Synthesis Techniques
Advancements in Chemical Synthesis : Corey and Ghosh (1987) worked on the synthesis processes involving similar compounds, contributing to the understanding of chemical reactions and synthesis methods involving these complex molecules (Corey & Ghosh, 1987).
Molecular Structure and Analysis : The study of the crystal structure and molecular interactions of similar compounds has been conducted by Abdellaoui et al. (2019), providing insights into the three-dimensional structure and stability of these molecules (Abdellaoui et al., 2019).
Biological Activity and Potential Applications
- Potential as AChE Inhibitors : Andrade-Jorge et al. (2018) investigated derivatives of similar compounds for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of Alzheimer’s disease. Their findings suggest that these compounds could have significant medicinal value (Andrade-Jorge et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12-7-8-14-13(11-12)17(20)18(21)19(14)9-10-23-16-6-4-3-5-15(16)22-2/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGZNVOPWKFAEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)


![(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2381628.png)
![N-(2-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2381629.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(piperidino)methanone](/img/structure/B2381630.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2381633.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2381637.png)



![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone](/img/structure/B2381644.png)
![N-[5-Methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide](/img/structure/B2381646.png)